

Synthesis and structural characterization of octyl gallate

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Compound of Interest

Compound Name: Octyl Gallate

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An In-depth Technical Guide to the Synthesis and Structural Characterization of **Octyl Gallate**

Introduction

Octyl gallate, the ester formed from gallic acid and octanol, is a significant antioxidant and preservative widely utilized in the food, cosmetic, and pharmaceutical industries.[1][2] Its E number is E311.[1] The efficacy of **octyl gallate** as an antioxidant is attributed to the three phenolic hydroxyl groups of the gallic acid moiety, which can quench reactive oxygen species and chelate metal ions.[3] The octyl ester chain enhances its solubility in fats and oils, making it particularly effective in preventing oxidation in products like margarine, peanut butter, soaps, and skin lotions.[1][2]

Given its widespread application and functional importance, robust and efficient methods for its synthesis and comprehensive characterization are critical for ensuring purity, quality, and safety. This guide provides a detailed overview of the chemical synthesis of **octyl gallate**, including various experimental protocols, and outlines the key analytical techniques for its structural elucidation and characterization, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Octyl Gallate

The primary method for synthesizing **octyl gallate** is through the Fischer-Speier esterification of gallic acid with 1-octanol. This reaction is typically catalyzed by a strong acid, such as

sulfuric acid or p-toluenesulfonic acid (PTSA), and driven to completion by the removal of water, often through azeotropic distillation.[4]

Several variations of this synthesis have been reported, differing in catalysts, reaction conditions, and purification strategies. These variations aim to optimize yield, purity, and scalability while minimizing byproducts like dioctyl ether.[4]

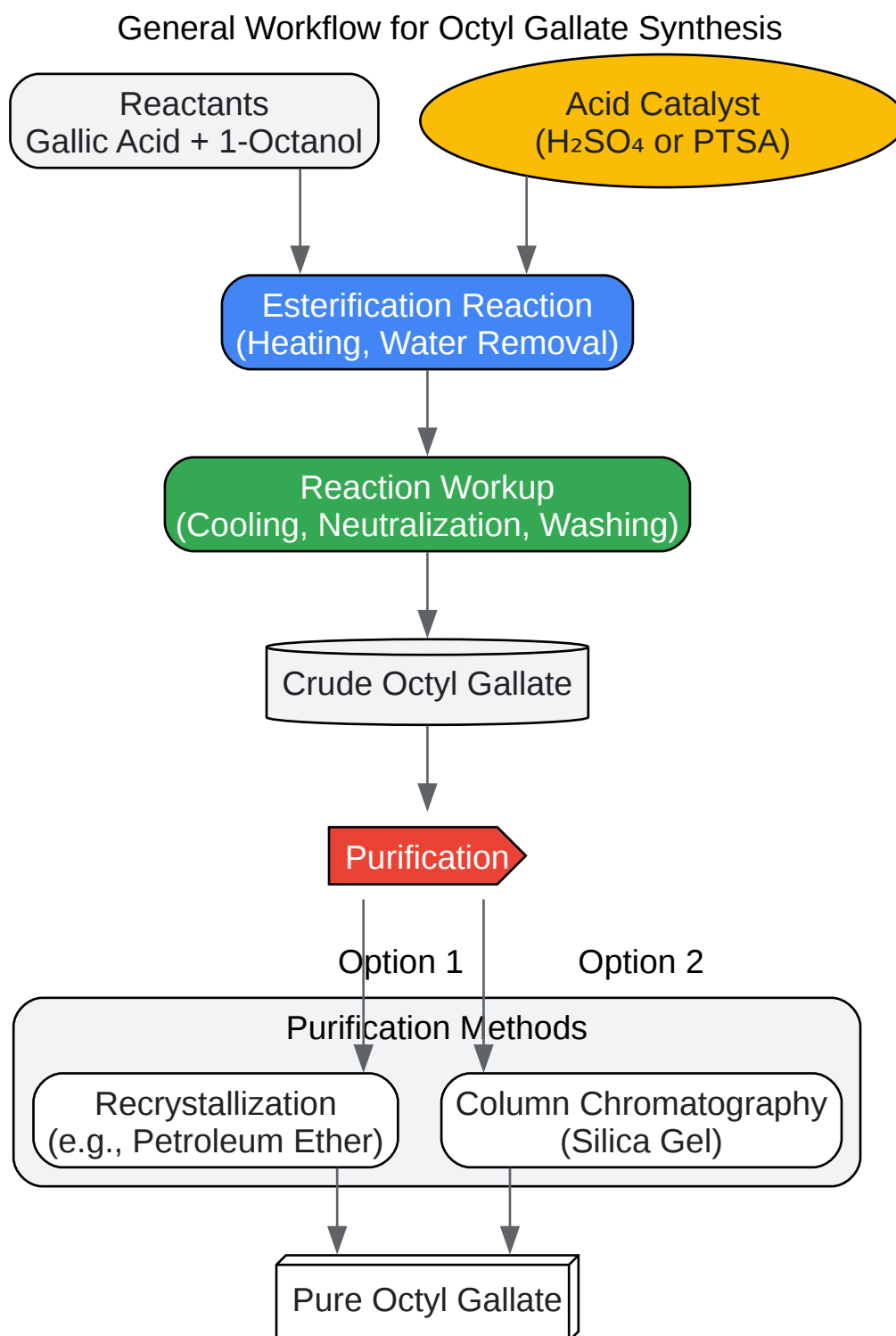
Data Presentation: Synthesis Parameters

The following table summarizes quantitative data from various reported synthesis methods for **octyl gallate**.

Reactant s (Molar Ratio)	Catalyst	Tempera ture	Time	Purificati on Method	Yield (%)	Purity (%)	Referen ce
Gallic Acid:Oct anol (1:9.5)	Sulfuric Acid	140°C	7 hours	Water wash, evaporati on	75	65	[5] [6]
Gallic Acid:Oct anol (1:3)	Sulfuric Acid	160°C	5-6 hours	Crystalliz ation (Petroleu m Ether)	~75	~95	[4]
Gallic Acid:Oct anol (1:3)	Sulfuric Acid	100°C	50 min	Column Chromat ography	70	N/A	[7]
Ethyl Gallate:O ctanol (1:1.05)	Tris(pent afluoroph enyl)bora ne	Reflux	5-6 hours	Slurried in water, filtration	94.1	98.7	[7]
Gallic Acid:Oct anol	p- Toluenes ulfonic Acid (PTSA)	120°C	N/A	Crystalliz ation, Recrystal lization	83.5-92.2	99.1-99.3	[8]

N/A: Not Available in the cited source.

Visualization: Synthesis and Purification Workflow



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Caption: General Workflow for **Octyl Gallate** Synthesis.

Structural Characterization

Once synthesized and purified, the identity and purity of **octyl gallate** are confirmed using a combination of spectroscopic and physical methods.

Physicochemical Properties

The fundamental physical and chemical properties of **octyl gallate** are summarized below.

Property	Value	Reference
IUPAC Name	octyl 3,4,5-trihydroxybenzoate	[9]
Chemical Formula	C ₁₅ H ₂₂ O ₅	[10]
Molecular Weight	282.33 g/mol	[9]
Appearance	White to creamy-white crystalline solid	[10][11]
Melting Point	99 - 102°C	[10][11]
Solubility	Insoluble in water; freely soluble in ethanol, ether, propane-1,2-diol	[2][10]

Spectroscopic Data

Spectroscopic analysis provides definitive structural confirmation.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The spectrum of **octyl gallate** shows characteristic signals for the aromatic protons, the methylene group adjacent to the ester oxygen, the long alkyl chain, and the terminal methyl group.
- ¹³C NMR:** The carbon-13 NMR spectrum confirms the carbon skeleton, showing distinct peaks for the carbonyl carbon, aromatic carbons, and the carbons of the octyl chain.

Table: NMR Spectroscopic Data for **Octyl Gallate** (in DMSO-d₆)[12]

¹ H NMR	Chemical Shift (δ, ppm)	Assignment	¹³ C NMR	Chemical Shift (δ, ppm)	Assignment
Aromatic	6.92 (2H, s)	Ar-H	Carbonyl	165.9	C=O
Hydroxyl	8.93 (1H, s), 9.25 (2H, s)	Ar-OH	Aromatic	108.5, 119.6, 138.3, 145.6	Ar-C
Methylene (ester)	4.13 (2H, t)	-O-CH ₂ -	Methylene (ester)	63.9	-O-CH ₂ -
Methylene (alkyl)	1.62 (2H, m), 1.29 (10H, m)	-(CH ₂) ₅ -CH ₂ -	Alkyl Chain	22.1, 25.5, 28.5, 28.7, 31.2	-(CH ₂) ₆ -
Methyl	0.84 (3H, t)	-CH ₃	Methyl	13.9	-CH ₃

s: singlet, t: triplet, m: multiplet

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For **octyl gallate** (C₁₅H₂₂O₅), the expected monoisotopic mass is 282.1467 Da.[9] Common fragments observed in MS/MS analysis correspond to the gallic acid moiety (m/z 169.01) and the pyrogallol moiety (m/z 125.02).[13]

Table: Key Mass Spectrometry Data

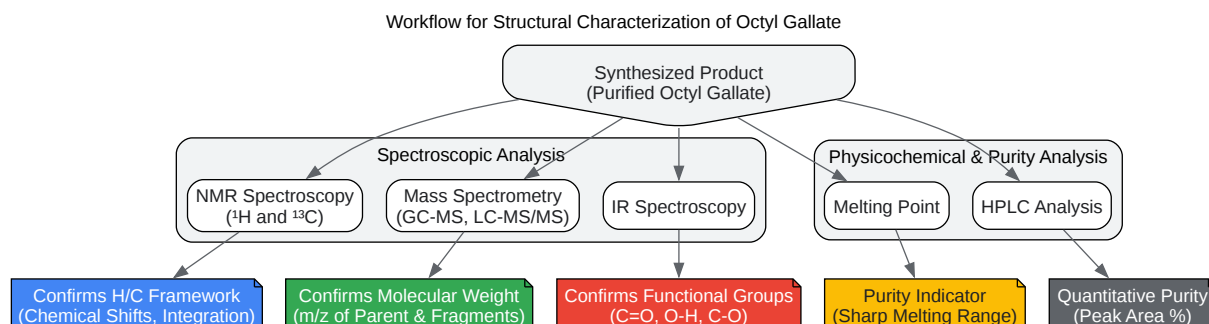
Technique	Ion	m/z (Mass-to-Charge Ratio)	Assignment	Reference
GC-MS	Molecular Ion [M] ⁺	282	Parent Molecule	[9]
GC-MS	Fragment	170	[Gallic Acid + H] ⁺	[9]
GC-MS	Fragment	153	[Gallic Acid - OH] ⁺	[9]
MS/MS (Negative)	Fragment	169.01	[M-H-C ₈ H ₁₆] ⁻ (Gallic Acid)	[13]
MS/MS (Negative)	Fragment	125.02	Pyrogallol Moiety	[13]

3. Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

- O-H Stretching: A broad band for the phenolic hydroxyl groups.
- C-H Stretching: Peaks corresponding to the sp³ C-H bonds of the alkyl chain.
- C=O Stretching: A strong absorption for the ester carbonyl group.
- C=C Stretching: Peaks for the aromatic ring.
- C-O Stretching: Bands for the ester and phenol C-O bonds.

Visualization: Structural Characterization Workflow



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